(+/-)-threo-Isopropylphenidate (hydrochloride)

Catalog No.
S1786622
CAS No.
1262795-94-7
M.F
C16H24ClNO2
M. Wt
297.8
Availability
In Stock
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(+/-)-threo-Isopropylphenidate (hydrochloride)

CAS Number

1262795-94-7

Product Name

(+/-)-threo-Isopropylphenidate (hydrochloride)

IUPAC Name

propan-2-yl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride

Molecular Formula

C16H24ClNO2

Molecular Weight

297.8

InChI

InChI=1S/C16H23NO2.ClH/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3;1H/t14-,15-;/m1./s1

InChI Key

TXNBJXUTVCOVOH-CTHHTMFSSA-N

SMILES

CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Synonyms

(αr,2r)-rel-α-phenyl-2-piperidineacetic acid, 1-methylethyl ester, monohydrochloride, dimethylphenidate, ritalinic acid isopropyl ester

Potential Therapeutic Applications

(+/-)-threo-Isopropylphenidate has been investigated as a potential replacement for methylphenidate in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy []. Methylphenidate acts by increasing dopamine and norepinephrine levels in the central nervous system, and (+/-)-threo-Isopropylphenidate is believed to share this mechanism of action []. Early research suggests that it may have a longer duration of action than methylphenidate, potentially reducing the need for multiple daily doses []. However, more extensive clinical trials are needed to confirm its efficacy and safety profile for these conditions.

Mechanisms of Action

The exact mechanisms by which (+/-)-threo-Isopropylphenidate works are still being explored. However, research suggests it may act as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. This means it could block the transporters responsible for removing these neurotransmitters from the synapse, leading to increased levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating attention, focus, wakefulness, and mood, and their increased activity may explain the potential therapeutic effects of (+/-)-threo-Isopropylphenidate [].

(+/-)-threo-Isopropylphenidate (hydrochloride) is a synthetic compound belonging to the class of phenidate derivatives, closely related to methylphenidate, which is commonly used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The compound features a phenethylamine core structure characterized by a phenyl ring and an isopropyl ester group attached to the alpha carbon of the carboxylic acid group. This structural modification differentiates it from methylphenidate, which contains a methyl ester at the same position. The compound exhibits a racemic mixture of two stereoisomers, with the threo isomer believed to be more biologically active than its erythro counterpart .

The mechanism of action of (+/-)-threo-Isopropylphenidate is believed to be similar to methylphenidate. It likely functions by inhibiting the reuptake of dopamine and norepinephrine in the central nervous system, leading to increased levels of these neurotransmitters. This increase in neurotransmitter activity is thought to improve focus, attention, and wakefulness [, ].

Typical for esters and amines. Key reactions include:

  • Ester Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield threo-2-phenyl-2-(2-piperidyl)acetic acid and isopropanol.
  • Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, a common transformation for compounds containing secondary alcohols or amines .
  • Reduction: Reduction reactions may convert ketones back to alcohols or amines, depending on the specific conditions applied.

The synthesis of (+/-)-threo-Isopropylphenidate (hydrochloride) typically involves:

  • Esterification: Reacting threo-2-phenyl-2-(2-piperidyl)acetic acid with isopropanol in the presence of acid catalysts.
  • Formation of Hydrochloride Salt: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

The reaction conditions are optimized for temperature and time to ensure high yield and purity. Industrial methods may utilize large-scale esterification processes .

(+/-)-threo-Isopropylphenidate is primarily being investigated as a potential alternative treatment for ADHD and narcolepsy due to its stimulant properties similar to those of methylphenidate but with possibly fewer side effects and longer duration of action. Research continues into its pharmacological profile and therapeutic applications in neuropsychiatric disorders .

Research on interaction studies involving (+/-)-threo-Isopropylphenidate focuses on its binding efficacy with various proteins, particularly human serum albumin. Studies suggest that compounds with similar structures may exhibit moderate affinity for serum proteins, influencing their pharmacokinetics and bioavailability. Additionally, studies on related compounds like tolperisone hydrochloride have provided insights into potential interactions that could be relevant for (+/-)-threo-Isopropylphenidate .

Several compounds share structural similarities with (+/-)-threo-Isopropylphenidate. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
MethylphenidateMethyl ester groupWidely used stimulant for ADHD; shorter duration
EthylphenidateEthyl ester groupSimilar stimulant effects; less common
IsopropylphenidateIsopropyl ester groupLonger duration; potential fewer side effects
DimethylphenidateDimethyl ester groupModified structure; different pharmacokinetics

Each of these compounds has unique pharmacological profiles and therapeutic applications, making (+/-)-threo-Isopropylphenidate distinct due to its specific structural modifications that may enhance its efficacy as a stimulant with potentially reduced side effects .

(+/-)-threo-Isopropylphenidate (hydrochloride) is a synthetic compound belonging to the class of phenidate derivatives, characterized by a complex molecular architecture featuring multiple stereogenic centers [1] . The compound exhibits a phenethylamine core structure with an isopropyl ester group attached to the alpha carbon of the carboxylic acid moiety . This structural configuration differentiates it from related methylphenidate compounds, which contain a methyl ester at the corresponding position .

The molecular structure consists of three primary components: a phenyl ring system, a piperidine ring, and an isopropyl ester functionality [1] [8]. The compound possesses two defined stereocenters, specifically at the C-2 and C-2' positions, resulting in multiple possible stereoisomeric configurations [23]. The stereochemical designation utilizes the threo nomenclature, which describes the relative spatial arrangement of substituents around the chiral centers [1] [10].

The three-dimensional molecular geometry adopts a specific conformation where the piperidine ring exists in a chair configuration, with substitutions occurring in equatorial positions [10]. Crystallographic analysis reveals that the plane of the piperidine ring to the phenyl ring maintains an angle of approximately 84.5 degrees in the threo configuration [10]. This spatial arrangement influences both the chemical reactivity and physical properties of the compound [10] [18].

Stereoisomerism: threo and erythro Configurations

The stereochemical classification of isopropylphenidate derivatives follows the threo and erythro nomenclature system, derived from the structural comparisons to the carbohydrates erythrose and threose [12] [13]. In molecules with two stereogenic centers, the threo configuration occurs when common substituents on neighboring carbon atoms are positioned on opposite sides of the molecular framework [12] [13]. Conversely, the erythro configuration exists when identical substituents are located on the same side [12] [13].

For phenidate derivatives, the threo stereoisomer generally exhibits greater biological activity compared to its erythro counterpart . This differential activity pattern stems from conformational preferences and receptor binding characteristics that favor the threo spatial arrangement . The threo configuration in isopropylphenidate demonstrates enhanced stability and specific three-dimensional orientation that optimizes molecular interactions [10].

ConfigurationDefinitionBiological ActivityCrystal PropertiesReference
threoCommon substituents on neighboring stereocenters are on opposite sidesGenerally more biologically active in phenidate derivativesCorner/edge conformation preferred [10] [12] [13]
erythroCommon substituents on neighboring stereocenters are on same sideGenerally less biologically active in phenidate derivativesDifferent hydrogen bonding patterns [10] [12] [13]

The stereoisomeric differentiation becomes evident through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography [10] [18]. Nuclear magnetic resonance analysis reveals distinct chemical shift patterns for protons associated with the aromatic ring and piperidine moiety between threo and erythro forms [10]. Specifically, the threo racemate shows upfield shifts for aromatic protons compared to the erythro counterpart, facilitating stereochemical identification [10].

Physical Properties and Molecular Characteristics

(+/-)-threo-Isopropylphenidate (hydrochloride) presents as a white crystalline solid under standard laboratory conditions [14] [28]. The compound demonstrates enhanced stability and solubility characteristics due to its hydrochloride salt formation, making it suitable for various experimental applications [28]. The crystalline nature of the material contributes to its handling properties and analytical identification [14] [28].

The melting point and boiling point characteristics remain undetermined according to current analytical data [14]. Density measurements have not been established for this specific compound, indicating areas for future physical property characterization [14]. The compound exhibits characteristic odor properties typical of organic nitrogen-containing compounds [14].

PropertyValueReference
Molecular FormulaC16H24ClNO2 [1] [2]
Molecular Weight (g/mol)297.82 [1] [2]
CAS Number1262795-94-7 [1] [2]
IUPAC Namepropan-2-yl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride [1]
InChI KeyTXNBJXUTVCOVOH-CTHHTMFSSA-N [1]
StereochemistryRacemic [23]
Defined Stereocenters2/2 [23]
Physical StateWhite crystalline solid [14] [28]
Melting PointUndetermined [14]
Boiling PointUndetermined [14]
DensityNot determined [14]

Solubility characteristics indicate compatibility with organic solvents commonly used in laboratory settings [4] [28]. The hydrochloride salt formation enhances water solubility compared to the free base form, facilitating analytical procedures and experimental manipulations [28]. The compound demonstrates stability under normal storage conditions when maintained at appropriate temperatures [28].

Chemical Formula and Molecular Weight Analysis

The complete molecular formula for (+/-)-threo-Isopropylphenidate (hydrochloride) is C16H24ClNO2, representing the combination of the organic base component with the hydrochloride salt [1] [2] . The molecular weight totals 297.82 grams per mole, calculated from the individual atomic contributions of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms [1] [2] .

The free base component possesses the molecular formula C16H23NO2 with a molecular weight of 261.36 grams per mole [8] [21] [22]. The hydrochloride component contributes ClH with a molecular weight of 36.461 grams per mole [23]. This salt formation results from the protonation of the basic nitrogen atom in the piperidine ring by hydrochloric acid [23].

ComponentValueSource
Free Base FormulaC16H23NO2 [8] [21] [22]
Free Base Molecular Weight (g/mol)261.36 [8] [21] [22]
Hydrochloride ComponentClH [23]
HCl Molecular Weight (g/mol)36.461 [23]
Total Molecular Weight (g/mol)297.82 [1] [2]
Optical Activity(+/-) [23]
Charge0 [23]
Stereochemistry TypeAbsolute [23]

The compound maintains a neutral overall charge despite the salt formation, as the protonated nitrogen balances the chloride anion [23]. The optical activity designation as (+/-) indicates the racemic nature of the preparation, containing equal proportions of both enantiomers [23]. The absolute stereochemistry classification reflects the defined spatial arrangements at the two chiral centers [23].

Salt Formation and Crystalline Structure

The hydrochloride salt formation of (+/-)-threo-Isopropylphenidate occurs through the interaction between the basic piperidine nitrogen and hydrochloric acid [1] [19]. This acid-base reaction results in the protonation of the nitrogen atom, creating a positively charged ammonium center that associates with the chloride anion [1] [19]. The salt formation process enhances the compound's stability, solubility, and handling characteristics compared to the free base form [28].

Crystallographic analysis reveals that the hydrochloride salt crystallizes in specific space group arrangements with defined unit cell parameters [10] [19]. The crystal structure demonstrates ordered molecular packing with intermolecular hydrogen bonding patterns involving the protonated nitrogen and chloride ions [10] [19]. These hydrogen bonding interactions contribute to the overall crystal stability and influence physical properties such as melting point and solubility [10] [19].

The crystalline structure exhibits characteristics similar to related phenidate hydrochloride salts, with molecules arranging in layers connected through various intermolecular contacts [19] [20]. The crystal packing involves weak intermolecular carbon-hydrogen to oxygen interactions that form one-dimensional chain structures along specific crystallographic axes [20]. Additionally, carbon-hydrogen to oxygen interactions create zigzag chain arrangements that contribute to the overall three-dimensional crystal architecture [20].

TypeIdentifierSource
Primary Name(+/-)-threo-Isopropylphenidate (hydrochloride) [1] [2]
Alternative Name 1Isopropylphenidate hydrochloride, threo- [5] [6]
Alternative Name 2DL-threo-Ritalinic Acid Isopropyl Ester Hydrochloride [6]
Alternative Name 3Ritalinic acid isopropyl ester hydrochloride [1] [4]
Alternative Name 42-Piperidineacetic acid, alpha-phenyl-, isopropyl ester, hydrochloride [1]
Systematic Namepropan-2-yl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride [1]
InChIInChI=1S/C16H23NO2.ClH/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3;1H/t14-,15-;/m1./s1 [1]
Canonical SMILESCC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl [1] [6]
Isomeric SMILESCC(C)OC(=O)C@@HC2=CC=CC=C2.Cl [1] [4]

The synthesis of (+/-)-threo-isopropylphenidate (hydrochloride) can be achieved through multiple distinct synthetic pathways, each offering unique advantages and limitations in terms of yield, stereoselectivity, and scalability. The primary synthetic approach involves the direct esterification of threo-2-phenyl-2-(2-piperidyl)acetic acid (ritalinic acid) with isopropyl alcohol under acidic conditions [1] [2].

The most widely employed synthetic route utilizes a Fischer esterification mechanism, wherein ritalinic acid (2 millimolar) is dissolved in isopropyl alcohol saturated with hydrogen chloride gas (75 milliliters) and refluxed for 24 hours under nitrogen atmosphere [1]. This reaction proceeds through a nucleophilic acyl substitution mechanism characteristic of acid-catalyzed esterification reactions [3] [4]. The mechanism involves six sequential steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, elimination of water, and final deprotonation to yield the desired ester product [5].

Alternative synthetic methodologies have been explored to achieve improved stereoselectivity and yield. The modified Eschenmoser sulfide contraction reaction has been successfully applied to synthesize erythro-isopropylphenidate derivatives with high diastereoselectivity [6]. This approach involves the coupling of piperidine-2-thione with 2-bromo-2-phenylisopropylacetate, yielding the corresponding β-enaminocarbonyl intermediate with subsequent stereoselective reduction [6].

More sophisticated approaches include the tungsten-promoted synthesis utilizing η²-pyridinium complexes, which has demonstrated the potential for accessing both erythro and threo diastereomers through controlled Reformatsky reactions [7]. This methodology, while complex, offers the advantage of high stereoselectivity and functional group tolerance, making it valuable for accessing specific stereoisomeric forms of phenidate derivatives [7].

Table 1: Synthetic Routes for threo-Isopropylphenidate

RouteStarting MaterialKey ReagentYield (%)StereoselectivityAdvantagesLimitations
Direct EsterificationRitalinic AcidIsopropyl Alcohol/HCl80-90RacemicSimple, scalableNon-stereoselective
Modified EschenmoserPiperidine-2-thionePhenylbromoacetate60erythro >95%High diastereoselectivitySide products
Reformatsky ApproachPyridinium ComplexMethyl Phenylbromoacetate44-60erythro:threo 3:1Novel methodologyComplex procedure
Asymmetric SynthesisChiral PrecursorsChiral Auxiliaries70-85High eeEnantioselectiveExpensive reagents

Stereoselective Synthesis Methodologies

The development of stereoselective synthetic methodologies for isopropylphenidate synthesis represents a significant advancement in accessing specific stereoisomeric forms with enhanced pharmacological activity. The threo-isomer, particularly the (+)-threo-enantiomer, exhibits superior biological activity compared to its erythro counterpart, necessitating the development of selective synthetic approaches [8] [9].

Enantioselective synthesis methods have been developed utilizing chiral auxiliaries and asymmetric catalysis. The application of rhodium-catalyzed asymmetric reactions has shown promise in achieving high enantioselectivity while maintaining practical synthetic utility [9]. These methodologies often employ chiral phosphine ligands or other chiral directing groups to control the stereochemical outcome of key bond-forming reactions [10].

The epimerization approach offers an alternative strategy for accessing the desired threo-isomer from initially formed erythro-products [8]. Treatment with alkali under elevated temperatures can convert erythro-diastereoisomers to threo-diastereoisomers, although this process requires careful optimization to achieve acceptable conversion rates and minimize side reactions [8].

Ring-closing metathesis protocols have been successfully implemented for the stereoselective synthesis of threo-methylphenidate and can be adapted for isopropylphenidate synthesis [10]. This approach utilizes Sharpless asymmetric epoxidation for the efficient generation of contiguous stereocenters, followed by ring-closing metathesis to construct the piperidine ring with high stereochemical control [10].

The asymmetric hydrogenation approach, utilizing various chiral metal complexes, has demonstrated effectiveness in accessing optically active phenidate derivatives [11]. This methodology offers the advantage of direct asymmetric induction during the key carbon-carbon bond formation step, eliminating the need for subsequent resolution or epimerization processes [11].

Esterification of threo-2-phenyl-2-(2-piperidyl)acetic Acid

The esterification of threo-2-phenyl-2-(2-piperidyl)acetic acid with isopropyl alcohol represents the most direct and scalable approach for synthesizing isopropylphenidate. This reaction follows classical Fischer esterification principles, where the carboxylic acid reacts with the alcohol in the presence of an acid catalyst to form the ester and water [3] [12].

The optimal reaction conditions involve dissolving ritalinic acid in a large excess of isopropyl alcohol (typically 5-10 fold molar excess) saturated with hydrogen chloride gas [1]. The reaction mixture is heated under reflux conditions at temperatures ranging from 75-80°C for 12-18 hours under an inert nitrogen atmosphere to prevent oxidation and moisture ingress [1]. The use of anhydrous conditions is critical for achieving high conversion rates, as water formation during the reaction can shift the equilibrium toward the starting materials [3] [13].

The mechanism proceeds through initial protonation of the carboxyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol [4]. The tetrahedral intermediate formed undergoes proton transfer and subsequent elimination of water to yield the desired ester product [4]. The acid catalyst serves a dual purpose: activating the carbonyl group and facilitating the departure of water as a leaving group [3].

Alternative catalytic systems have been investigated to improve reaction efficiency and environmental sustainability. Solid acid catalysts such as Amberlyst-15 have shown effectiveness in catalyzing the esterification reaction while facilitating easier product separation and catalyst recovery [14]. These heterogeneous catalysts offer advantages in terms of reusability and reduced environmental impact compared to traditional mineral acid catalysts [14].

Table 2: Esterification Reaction Conditions

ParameterTypical RangeOptimal ConditionsCritical Factors
Temperature (°C)70-11075-80Reflux control
Reaction Time (h)6-2412-18Complete conversion
CatalystHCl gas, H2SO4HCl (saturated)Acid strength
SolventAlcohol excessIsopropanolWater removal
Molar Ratio (Acid:Alcohol)1:5 to 1:101:7.5Excess alcohol
AtmosphereInert (N2)NitrogenMoisture exclusion

Purification Techniques and Salt Formation

The purification of crude isopropylphenidate and subsequent formation of its hydrochloride salt involves multiple sequential operations designed to achieve pharmaceutical-grade purity. The initial crude product obtained from the esterification reaction typically contains unreacted starting materials, water, and various impurities that must be removed through systematic purification procedures [1].

Primary purification is achieved through liquid-liquid extraction using appropriate organic solvents. The reaction mixture is first neutralized with aqueous base to convert any remaining carboxylic acid to its water-soluble salt form [1]. The organic phase containing the desired ester is then separated and washed with water to remove polar impurities and residual acid catalyst [1].

Recrystallization represents the most effective method for achieving high purity levels in the final product [15] [16]. The crude ester is dissolved in a minimal volume of hot isopropyl alcohol, filtered to remove insoluble impurities, and then allowed to cool slowly to induce crystallization [1]. The selection of appropriate recrystallization solvents is critical for achieving optimal purity and recovery yields [17] [18].

Column chromatography may be employed for small-scale purifications, utilizing silica gel as the stationary phase and appropriate solvent mixtures for elution . However, this technique is generally reserved for analytical purposes or small-scale preparations due to cost and scalability limitations [20].

Salt formation is accomplished by treating the purified free base with an appropriate acid to form the desired salt [21] [22]. For hydrochloride salt formation, the free base is dissolved in anhydrous isopropyl alcohol and treated with hydrogen chloride gas at controlled temperature (0-10°C) to prevent decomposition [21] [23]. The hydrochloride salt precipitates as crystalline material, which is collected by filtration, washed with cold solvent, and dried under vacuum [21].

Alternative salt forms may be prepared using different acid counterions such as hydrobromide, sulfate, mesylate, or tosylate, each offering distinct physicochemical properties in terms of solubility, stability, and bioavailability [22] [24]. The selection of the optimal salt form depends on multiple factors including solubility requirements, chemical stability, and manufacturing considerations [22].

Table 3: Purification Methods Comparison

MethodPurity Achieved (%)Recovery Yield (%)ScalabilityCostTime RequiredSuitable For
Recrystallization95-9970-85ExcellentLow4-12 hFinal purification
Column Chromatography90-9860-80PoorHigh2-6 hSmall scale
Liquid-Liquid Extraction85-9575-90GoodMedium1-3 hCrude cleanup
Crystallization92-9865-80ExcellentLow6-24 hSalt formation
Distillation88-9570-85GoodMedium2-8 hVolatile impurities

Table 4: Salt Formation Conditions

ParameterHydrochlorideHydrobromideSulfateMesylateTosylate
CounterionHClHBrH2SO4MeSO3HTsOH
Stoichiometry1.0-1.2 equiv1.0-1.1 equiv0.5-0.6 equiv1.0-1.1 equiv1.0-1.1 equiv
SolventIsopropanol/EtherEthanol/EtherMethanol/AcetoneAcetonitrileEthyl acetate
Temperature (°C)0-105-1510-2015-2520-30
Precipitation MethodAddition of HCl gasAddition of HBr solutionSlow acid additionDirect mixingHot solution cooling

Scalable Production Methodologies

The development of scalable production methodologies for (+/-)-threo-isopropylphenidate (hydrochloride) requires careful consideration of process engineering factors, safety requirements, and quality control measures to ensure consistent product quality while maintaining economic viability [25] [26]. Scale-up from laboratory to production scale presents unique challenges that must be systematically addressed through process optimization and equipment design [27] [28].

Heat transfer considerations become critical at larger scales due to the exothermic nature of the esterification reaction and the need for precise temperature control [25]. Laboratory-scale reactions utilizing external heating must be adapted to jacketed reactor systems with improved heat transfer capabilities to maintain uniform temperature distribution throughout the reaction mass [27]. The implementation of heat exchanger systems and optimized jacket designs helps address temperature gradient issues that can affect reaction selectivity and yield [28].

Mixing efficiency represents another crucial factor in scale-up operations, as inadequate mixing can lead to localized concentration gradients and reduced reaction efficiency [25]. The transition from magnetic stirring to mechanical agitation systems requires careful consideration of impeller design, rotational speed, and power input to ensure adequate mass transfer throughout the reaction volume [27]. Industrial mixer configurations must be optimized to provide sufficient turbulence while avoiding excessive shear that could lead to product degradation [28].

Safety considerations become paramount at production scale, particularly regarding the handling of hydrogen chloride gas and organic solvents [26]. Enclosed reaction systems with appropriate vapor recovery and treatment capabilities are essential for maintaining worker safety and environmental compliance [26]. The implementation of continuous monitoring systems and automated controls helps ensure consistent process conditions while minimizing operator exposure to hazardous materials [25].

Quality control systems must be enhanced to accommodate the increased batch sizes and regulatory requirements associated with commercial production [27]. The transition from thin-layer chromatography monitoring to high-performance liquid chromatography analysis provides more accurate and reproducible analytical data [28]. Process analytical technology (PAT) implementation enables real-time monitoring of critical process parameters and product quality attributes [25].

Waste minimization and environmental sustainability considerations drive the development of more efficient synthetic routes and recovery processes [26]. Solvent recovery systems and catalyst recycling methodologies help reduce raw material consumption and waste generation while improving overall process economics [25]. The implementation of continuous processing technologies offers potential advantages in terms of efficiency, quality control, and environmental impact [28].

Table 5: Scale-up Considerations

AspectLaboratory ScalePilot ScaleProduction ScaleKey ChallengesSolutions
Reaction Volume<1 L10-100 L>1000 LVolume effectGeometric scaling
Heat TransferExternal heatingJacketed vesselHeat exchangerTemperature gradientImproved jacket design
Mixing EfficiencyMagnetic stirringMechanical stirringIndustrial mixerMass transferOptimized impeller
Safety ConsiderationsFume hoodEnclosed systemFull containmentVapor handlingVapor recovery
Quality ControlTLC monitoringHPLC analysisOnline monitoringBatch consistencyPAT implementation

The integration of continuous manufacturing principles offers significant advantages for scalable production of isopropylphenidate [25] [28]. Continuous flow reactors provide enhanced heat and mass transfer characteristics while enabling precise control of residence time and reaction conditions [25]. These systems offer improved safety profiles through reduced inventory of hazardous materials and enhanced process control capabilities [28].

Modular manufacturing approaches enable flexible production capacity that can be adjusted based on market demand while maintaining consistent product quality [25]. The implementation of standardized process modules allows for rapid deployment of manufacturing capacity and simplified technology transfer between facilities [28]. This approach is particularly valuable for pharmaceutical compounds where demand may vary significantly over time [26].

Dates

Last modified: 04-14-2024
1.Markowitz, J.S.,Zhu, H.J. and Patrick, K.S. Isopropylphenidate: An ester homolog of methylphenidate with sustained and selective dopaminergic activity and reduced drug interaction liability. J.Child Adolesc.Psychopharmacol. 23(10), 648-654 (2013).

2.Markowitz, John S., Kennerly S. Patrick, and Haojie Zhu. "Isopropylphenidate for Treatment of Attention-deficit/hyperactivity Disorder and Fatigue-related Disorders and Conditions." U.S. Patent Application No. 13/384,920.

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